

Spectroscopic Analysis of Afzelechin 3-O-xyloside: A Technical Overview

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Compound of Interest

Compound Name: Afzelechin 3-O-xyloside

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This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies related to **Afzelechin 3-O-xyloside**, a naturally occurring flavan-3-ol glycoside. While specific experimental data for **Afzelechin 3-O-xyloside** is not readily available in publicly accessible databases, this document outlines the expected spectroscopic characteristics based on its constituent moieties, afzelechin and xylose, and details the standard experimental protocols for their determination.

Introduction

Afzelechin 3-O-xyloside is a flavonoid glycoside that has been identified in plant species such as *Cassipourea gerrardii*.^[1] As a member of the flavan-3-ol class, it is of interest to researchers for its potential biological activities. The structural elucidation of such natural products relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide serves as a reference for the anticipated spectroscopic data and the methodologies employed in its acquisition and analysis.

Predicted Spectroscopic Data

The spectroscopic data for **Afzelechin 3-O-xyloside** is determined by the combination of its aglycone, afzelechin, and the attached xylopyranoside moiety at the 3-O position.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a molecule. For **Afzelechin 3-O-xyloside** (C₂₀H₂₂O₉), the expected data from high-resolution mass spectrometry (HRMS) would be:

Ionization Mode	Adduct	Calculated m/z
ESI+	[M+H] ⁺	407.1337
ESI+	[M+Na] ⁺	429.1156
ESI-	[M-H] ⁻	405.1191

Tandem MS (MS/MS) experiments would be expected to show a characteristic loss of the xylose moiety (a neutral loss of 132 Da), resulting in a fragment ion corresponding to the afzelechin aglycone at m/z 275 in positive mode or m/z 273 in negative mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts are influenced by the electronic environment of each nucleus.

The proton NMR spectrum of **Afzelechin 3-O-xyloside** would exhibit signals corresponding to both the afzelechin and xylose units. The presence of the xyloside at the 3-position of the afzelechin core would lead to a downfield shift of the H-3 proton signal compared to the free aglycone.

Table 1: Predicted ¹H NMR Chemical Shifts (δ ppm) for **Afzelechin 3-O-xyloside**

Position	Predicted Chemical Shift (δ ppm) and Multiplicity
Afzelechin Moiety	
H-2	~4.8 - 5.2 (d)
H-3	~4.0 - 4.5 (m)
H-4 α	~2.8 - 3.0 (dd)
H-4 β	~2.6 - 2.8 (dd)
H-6	~5.9 - 6.1 (d)
H-8	~5.9 - 6.1 (d)
H-2'	~7.2 - 7.4 (d)
H-3'	~6.7 - 6.9 (d)
H-5'	~6.7 - 6.9 (d)
H-6'	~7.2 - 7.4 (d)
Xylose Moiety	
H-1"	~4.3 - 4.6 (d)
H-2" - H-5"	~3.2 - 4.0 (m)

Note: Predicted values are based on known data for similar flavonoid glycosides. Actual values may vary depending on the solvent and experimental conditions.

The carbon NMR spectrum would show 20 distinct signals, corresponding to the 15 carbons of the afzelechin core and the 5 carbons of the xylose unit. The attachment of the xylose at C-3 would cause a significant downfield shift for this carbon and a slight upfield shift for the adjacent C-2 and C-4 carbons compared to the aglycone.

Table 2: Predicted ^{13}C NMR Chemical Shifts (δ ppm) for **Afzelechin 3-O-xyloside**

Position	Predicted Chemical Shift (δ ppm)
Afzelechin Moiety	
C-2	~79 - 82
C-3	~75 - 78
C-4	~28 - 30
C-4a	~99 - 101
C-5	~156 - 158
C-6	~95 - 97
C-7	~157 - 159
C-8	~94 - 96
C-8a	~155 - 157
C-1'	~130 - 132
C-2'	~128 - 130
C-3'	~115 - 117
C-4'	~157 - 159
C-5'	~115 - 117
C-6'	~128 - 130
Xylose Moiety	
C-1''	~100 - 103
C-2''	~73 - 75
C-3''	~76 - 78
C-4''	~70 - 72
C-5''	~66 - 68

Note: Predicted values are based on known data for similar flavonoid glycosides. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the accurate structural elucidation of natural products. The following are detailed methodologies for the key experiments.

Sample Preparation

- **Isolation:** **Afzelechin 3-O-xyloside** would be isolated from its natural source, such as the bark of *Cassipourea gerrardii*, using a combination of chromatographic techniques, including column chromatography over silica gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC).
- **Purity Assessment:** The purity of the isolated compound should be assessed by analytical HPLC with UV detection and/or LC-MS.
- **NMR Sample:** For NMR analysis, approximately 1-5 mg of the purified compound is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., methanol- d_4 , DMSO- d_6 , or acetone- d_6). Tetramethylsilane (TMS) is typically used as an internal standard.
- **MS Sample:** For MS analysis, a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) is prepared in a suitable solvent (e.g., methanol or acetonitrile) with or without the addition of a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

Mass Spectrometry

- **Instrumentation:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source is typically used.
- **Ionization:** ESI is the preferred method for analyzing flavonoid glycosides due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.
- **Data Acquisition:**

- Full Scan MS: The instrument is operated in full scan mode over a mass range of m/z 100-1000 to detect the molecular ions ($[M+H]^+$, $[M+Na]^+$, $[M-H]^-$).
- Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell. The resulting fragment ions are then analyzed in the second mass analyzer.

NMR Spectroscopy

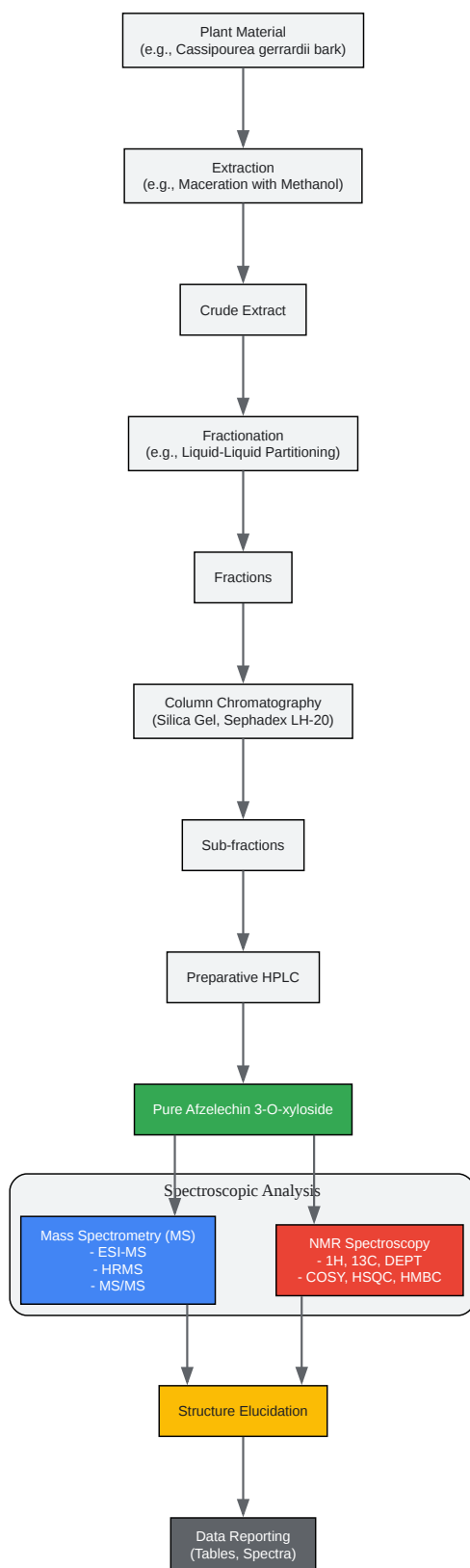
- Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is required to obtain well-resolved spectra.
- 1D NMR Experiments:
 - 1H NMR: Standard proton spectra are acquired to determine the chemical shifts, coupling constants, and integration of all proton signals.
 - ^{13}C NMR: Carbon spectra are acquired to identify the number of unique carbon environments. Proton-decoupled spectra are standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be used to differentiate between CH , CH_2 , and CH_3 groups.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): This experiment identifies proton-proton (1H - 1H) spin-spin coupling networks, which is crucial for assigning protons within the same spin system (e.g., within the xylose ring or the afzelechin C-ring).
 - HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (1JCH), allowing for the assignment of carbon signals based on their attached protons.
 - HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons (2JCH and 3JCH). This is a key experiment for connecting different spin systems and establishing the overall

structure, including the position of the glycosidic linkage between the xylose and the afzelechin core.

- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, which can help to determine the relative stereochemistry of the molecule.

Mandatory Visualization

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of a natural product like **Afzelechin 3-O-xyloside**.



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References

- 1. Flavan-3-ol - Wikipedia [en.wikipedia.org]
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